"Chemical structure and stereochemistry of Indoleacetyl phenylalanine"
"Chemical structure and stereochemistry of Indoleacetyl phenylalanine"
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Indoleacetyl Phenylalanine
Abstract
Indole-3-acetyl-L-phenylalanine (IAA-Phe) is a significant molecule at the intersection of plant biochemistry and metabolic studies. As an amide-linked conjugate of the primary plant hormone auxin (indole-3-acetic acid) and the essential amino acid L-phenylalanine, it plays a crucial role in auxin homeostasis and transport regulation.[1][2] The stereochemistry of the phenylalanine moiety is paramount, dictating its biological recognition and activity. This technical guide provides a comprehensive exploration of the chemical structure, stereoisomerism, synthesis, and state-of-the-art analytical methodologies for Indoleacetyl Phenylalanine, tailored for researchers and professionals in drug development and the life sciences. We delve into the causality behind experimental choices, offering field-proven insights into its characterization and handling.
Introduction to Indoleacetyl Phenylalanine (IAA-Phe)
The Context of Auxin Conjugation
Auxins, with indole-3-acetic acid (IAA) as the most prominent member, are critical hormones regulating nearly every aspect of plant growth and development. To maintain precise hormonal balance, plants employ a sophisticated system of synthesis, transport, and inactivation. A primary mechanism for temporarily inactivating and storing IAA is through conjugation with amino acids, sugars, or peptides. These conjugates, such as IAA-Phe, serve as a reversible pool of active hormone and are involved in transport and protection from enzymatic degradation.
IAA-Phe: A Key Plant Metabolite
Indoleacetyl phenylalanine is formally an indoleacetic acid amide conjugate formed through the condensation of the carboxyl group of IAA with the amino group of phenylalanine.[2] It is recognized as a plant growth regulator that functions by inhibiting the transport of active auxin.[1] This inhibition can lead to physiological effects such as decreased cell division and altered root growth, underscoring its importance in plant regulatory networks.[1]
Broader Scientific Relevance
Beyond plant science, IAA-Phe and similar metabolites are of interest in food science and human health. It has been identified in various food products, suggesting its potential as a dietary biomarker.[3] Furthermore, the analytical techniques developed for its study are highly relevant for the broader field of metabolomics, where profiling metabolites derived from phenylalanine can provide critical information on the biochemical state of an organism and serve as indicators for various disorders.[4][5]
Core Chemical Structure and Physicochemical Properties
Molecular Composition and Nomenclature
The molecular identity of Indoleacetyl Phenylalanine is defined by its constituent parts: an indole ring system linked via an acetyl bridge to the alpha-amino group of phenylalanine.
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Molecular Weight: 322.36 g/mol [1]
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IUPAC Name: 2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoic acid[2]
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Common Synonyms: IAA-Phe, N-(indole-3-acetyl)phenylalanine[2][3]
Key Functional Groups
The molecule's chemical behavior is dictated by its three primary functional domains:
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The Indole Moiety: A bicyclic aromatic heterocycle responsible for the auxin-related activity.
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The Phenylalanine Moiety: Provides the chiral center and a bulky, hydrophobic phenyl group.
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The Amide Linkage: A stable covalent bond connecting the two primary moieties, which can be subject to enzymatic cleavage to release free IAA.
Physicochemical Data Summary
The following table summarizes key physicochemical properties of Indole-3-acetyl-L-phenylalanine.
| Property | Value | Source |
| Melting Point | 148.0 °C | Biosynth[1] |
| Boiling Point | 658.9 °C (Predicted) | Biosynth[1] |
| Water Solubility | 0.012 g/L (Practically Insoluble) | FooDB[3] |
| pKa (Strongest Acidic) | 4.1 (Predicted) | FooDB[3] |
| logP | 2.68 - 2.83 (Predicted) | FooDB[3] |
| Polar Surface Area | 85.02 Ų (Predicted) | FooDB[3] |
2D Chemical Structure
Caption: 2D structure of Indole-3-acetyl-L-phenylalanine.
The Critical Role of Stereochemistry
The Chiral Center
Stereochemistry, the three-dimensional arrangement of atoms, is fundamental to the function of most biologically active molecules.[7] For IAA-Phe, the critical stereocenter is the alpha-carbon (Cα) of the phenylalanine residue. This carbon is bonded to four different groups: the amino group (part of the amide), the carboxyl group, the benzyl side chain, and a hydrogen atom. This arrangement makes the molecule chiral, meaning it is non-superimposable on its mirror image.
Enantiomers: L- and D-Forms
Due to its single chiral center, Indoleacetyl Phenylalanine exists as a pair of enantiomers:
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Indole-3-acetyl-L-phenylalanine (IAA-L-Phe): The naturally occurring form in plants, derived from L-phenylalanine, which is the predominant enantiomer of this amino acid found in proteins.[1][8] Its SMILES representation is C1=CC=C(C=C1)CNC(=O)CC2=CNC3=CC=CC=C32.[1]
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Indole-3-acetyl-D-phenylalanine (IAA-D-Phe): The synthetic, non-natural enantiomer derived from D-phenylalanine.
Visualization of Enantiomers
Caption: Enantiomers of Indoleacetyl Phenylalanine.
Causality: Why Chirality Dictates Biological Activity
The biological activity of chiral molecules is mediated by their interaction with other chiral entities, such as enzyme active sites and protein receptors. These biological sites are stereospecific, much like a hand (chiral) fits specifically into a right- or left-handed glove (chiral). Consequently, IAA-L-Phe and IAA-D-Phe are expected to exhibit different biological activities. The enzymes responsible for cleaving the amide bond to release free IAA, or the transport proteins that handle auxin conjugates, will likely show a strong preference for the natural L-enantiomer. The D-form may act as a poor substrate or even an inhibitor of these processes.[9]
Synthesis and Purification Strategies
Conceptual Approach: Peptide Coupling
The synthesis of IAA-Phe is conceptually a peptide bond formation. This involves activating the carboxylic acid of Indole-3-Acetic Acid (IAA) to make it more susceptible to nucleophilic attack by the amino group of phenylalanine.
Causality of Experimental Choice: Direct reaction between a carboxylic acid and an amine to form an amide is extremely slow and requires high temperatures, which would degrade the starting materials. Therefore, a "coupling agent" is used. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common choices. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of IAA-L-Phe.
Representative Laboratory-Scale Synthesis Protocol
This protocol is a representative example and must be adapted and optimized based on available laboratory equipment and safety protocols.
Objective: To synthesize Indole-3-acetyl-L-phenylalanine.
Materials:
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L-Phenylalanine
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Indole-3-Acetic Acid (IAA)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-Hydroxysuccinimide (NHS)
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N,N-Diisopropylethylamine (DIPEA)
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Dimethylformamide (DMF, anhydrous)
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Ethyl acetate
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1M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Dissolution: In a round-bottom flask, dissolve L-Phenylalanine (1.0 eq) and IAA (1.05 eq) in anhydrous DMF.
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Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants. Anhydrous conditions are crucial to prevent hydrolysis of the activated intermediate.
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Activation: Add NHS (1.1 eq) and EDC (1.1 eq) to the solution. Stir at 0°C for 30 minutes.
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Rationale: EDC activates the carboxyl group of IAA. NHS is added to form a more stable NHS-ester intermediate, which reduces side reactions and racemization of the chiral center. The reaction is run at 0°C to control the reactivity and improve selectivity.
-
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Coupling: Add DIPEA (2.0 eq) to the mixture and allow the reaction to warm to room temperature. Stir for 12-18 hours.
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Rationale: DIPEA is a non-nucleophilic base used to neutralize the HCl salt byproduct of the EDC reaction and to deprotonate the ammonium group of phenylalanine, freeing the amine for nucleophilic attack.
-
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
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Rationale: The acid wash removes unreacted base (DIPEA). The bicarbonate wash removes unreacted IAA and NHS. The brine wash removes residual water-soluble impurities.
-
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Self-Validation: The crude product can be analyzed by Thin Layer Chromatography (TLC) against the starting materials to confirm the formation of a new, less polar product.
Purification
The crude product from synthesis is rarely pure. It contains unreacted starting materials and byproducts (e.g., dicyclohexylurea if DCC is used). Flash column chromatography using a silica gel stationary phase with a gradient of ethyl acetate in hexanes is a standard method for isolating the desired product.
Analytical Methodologies
Structural Elucidation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguous structure determination. While a dedicated spectrum for IAA-Phe is not in the initial search results, we can predict the key features based on spectra of its components, L-phenylalanine and N-acetylated derivatives.[10][11][12][13]
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¹H NMR: One would expect to see characteristic signals for the aromatic protons on the indole ring (7-8 ppm), the monosubstituted phenyl ring (7.2-7.4 ppm), the alpha-proton of the phenylalanine backbone (a multiplet around 4.5 ppm), and the methylene protons of the indole-acetyl and phenylalanine side chain (around 3-4 ppm).[12][13]
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¹³C NMR: Signals corresponding to the carbonyl carbons of the amide and carboxylic acid (~170-175 ppm), the aromatic carbons (110-140 ppm), the alpha-carbon (~55 ppm), and the aliphatic carbons (~30-40 ppm) would confirm the carbon skeleton.
Mass Spectrometry for Identification and Quantification
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for sensitive detection and quantification of metabolites in complex biological samples.[4][14]
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Expected Ionization: In electrospray ionization (ESI), IAA-Phe would be expected to form a protonated molecule [M+H]⁺ in positive mode and a deprotonated molecule [M-H]⁻ in negative mode.
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Fragmentation: In tandem MS (MS/MS), collision-induced dissociation of the parent ion would yield characteristic fragment ions. Key fragmentations would include the loss of the carboxylic acid group, cleavage of the amide bond, and fragmentation of the indole ring, providing a structural fingerprint for confident identification.
Chiral Separation: A Critical Analytical Step
The Challenge: Standard reversed-phase HPLC cannot distinguish between enantiomers. IAA-L-Phe and IAA-D-Phe have identical physical properties (except for optical rotation) and will co-elute on a standard C18 column.
The Solution: Chiral Chromatography To separate enantiomers, a chiral environment must be introduced. This is achieved using a Chiral Stationary Phase (CSP). These phases contain a chiral selector molecule bonded to the silica support. Enantiomers interact diastereomerically with the CSP, leading to different retention times.
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Common CSPs for Amino Acid Derivatives: Macrocyclic glycopeptides (e.g., teicoplanin) and cyclodextrin-based phases are highly effective for this purpose.[15][16][17]
Protocol: Chiral HPLC Separation of IAA-Phe Enantiomers
Objective: To resolve and quantify the L- and D-enantiomers of Indoleacetyl Phenylalanine.
Materials & Equipment:
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HPLC system with UV or MS detector.
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Chiral column (e.g., Teicoplanin-based CSP, 5 µm).[16]
-
Mobile phase solvents (e.g., HPLC-grade methanol, water, ammonium acetate).
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Standards of IAA-L-Phe and (if available) IAA-D-Phe or a racemic mixture.
Procedure:
-
Column Equilibration: Equilibrate the chiral column with the initial mobile phase composition (e.g., 75:25 v/v methanol/water) for at least 30 minutes or until a stable baseline is achieved.
-
Rationale: A stable baseline is essential for accurate quantification. Proper equilibration ensures the stationary phase is consistently solvated.
-
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 100 µg/mL). Filter through a 0.22 µm syringe filter.
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Rationale: Dissolving in the mobile phase prevents peak distortion. Filtering removes particulates that could damage the column.
-
-
Injection: Inject a small volume (e.g., 5-10 µL) of the sample onto the column.
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Elution: Run the separation under isocratic conditions. The mobile phase composition must be optimized to achieve baseline resolution (Rs > 1.5).[16]
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Detection: Monitor the eluent at a suitable wavelength (e.g., 280 nm for the indole chromophore) or by MS.
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Self-Validation: The method is validated by injecting individual enantiomeric standards to confirm elution order. Linearity is established by injecting a series of known concentrations to create a calibration curve.
Experimental Workflow for Chiral Analysis
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